molecular formula C25H37N3O B1615941 Diamocaine CAS No. 27112-37-4

Diamocaine

Cat. No.: B1615941
CAS No.: 27112-37-4
M. Wt: 395.6 g/mol
InChI Key: JSELIWGNAHBPAE-UHFFFAOYSA-N
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Preparation Methods

Diamocaine is synthesized through a series of chemical reactions involving the formation of the 4-phenylpiperidine core structureThe reaction conditions include the use of solvents such as ethanol and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Diamocaine undergoes various chemical reactions, including:

Scientific Research Applications

Diamocaine has several scientific research applications:

Mechanism of Action

Diamocaine exerts its effects by blocking sodium channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This action results in the numbing effect characteristic of local anesthetics. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission .

Comparison with Similar Compounds

Diamocaine is unique compared to other local anesthetics due to its 4-phenylpiperidine structure. Similar compounds include:

This compound’s uniqueness lies in its specific chemical structure and its balance of potency and duration of action, making it suitable for various medical applications.

Properties

CAS No.

27112-37-4

Molecular Formula

C25H37N3O

Molecular Weight

395.6 g/mol

IUPAC Name

N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline

InChI

InChI=1S/C25H37N3O/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24/h5-14,26H,3-4,15-22H2,1-2H3

InChI Key

JSELIWGNAHBPAE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3

27112-37-4

Origin of Product

United States

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